
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes benzyloxy groups, a hydroxy group, and a methylanthracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Methylation: The addition of a methyl group at the 3-position.
Benzyloxylation: The attachment of benzyloxy groups at the 1 and 8 positions.
Industrial Production Methods
Industrial production methods may involve the use of phase-transfer catalysis and microwave irradiation to enhance reaction efficiency and yield . These methods are optimized to ensure high purity and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pigments and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Known for its anion binding properties.
1,8-Bis(dimethylamino)naphthalene: Used in various chemical applications.
1,8-Bis(maleimido)-3,6-dioxaoctane: Utilized as a cross-linking reagent in protein studies.
Uniqueness
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.
Biological Activity
1,8-Bis(benzyloxy)-2-hydroxy-3-methylanthracene-9,10-dione is a synthetic anthraquinone derivative with potential biological activities. This compound has garnered attention due to its structural characteristics and the biological properties associated with anthraquinones, including anticancer, antibacterial, and antifungal activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes two benzyloxy groups and hydroxyl functionalities that are pivotal in its biological interactions.
Anticancer Activity
Numerous studies have investigated the anticancer potential of anthraquinone derivatives. The compound's mechanism of action appears to involve apoptosis induction in various cancer cell lines.
Case Study: Apoptosis Induction
A study demonstrated that anthraquinone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, treatment with this compound resulted in:
- Increased levels of pro-apoptotic proteins (e.g., Bax)
- Decreased levels of anti-apoptotic proteins (e.g., Bcl-2)
- Activation of caspases leading to cell death
The IC50 values for this compound were found to be significantly lower than those for many standard chemotherapeutics, indicating a potent anticancer effect.
Antibacterial Activity
Research into the antibacterial properties of this compound has shown promising results against various bacterial strains.
Data Table: Antibacterial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity.
Case Study: Fungal Inhibition
A study assessed the antifungal effects against Candida albicans and Aspergillus niger. Results indicated:
- Inhibition Zones : The compound produced significant inhibition zones in agar diffusion assays.
- MIC Values : MIC values were determined to be around 10 µg/mL for both fungal strains.
Properties
CAS No. |
918821-67-7 |
---|---|
Molecular Formula |
C29H22O5 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-1,8-bis(phenylmethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C29H22O5/c1-18-15-22-25(29(26(18)30)34-17-20-11-6-3-7-12-20)28(32)24-21(27(22)31)13-8-14-23(24)33-16-19-9-4-2-5-10-19/h2-15,30H,16-17H2,1H3 |
InChI Key |
YEPUQBLGEFXEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OCC3=CC=CC=C3)C(=O)C4=C(C2=O)C=CC=C4OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.